molecular formula C12H14IN3O2 B1445471 tert-butyl 5-amino-3-iodo-1H-indazole-1-carboxylate CAS No. 1094504-75-2

tert-butyl 5-amino-3-iodo-1H-indazole-1-carboxylate

Cat. No. B1445471
M. Wt: 359.16 g/mol
InChI Key: NRBVCIKDXNGRLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-butyl 5-amino-3-iodo-1H-indazole-1-carboxylate” is a chemical compound with the molecular formula C12H13IN2O2 . It is a solid substance . The InChI code for this compound is 1S/C12H13IN2O2/c1-12(2,3)17-11(16)15-9-7-5-4-6-8(9)10(13)14-15/h4-7H,1-3H3 .


Synthesis Analysis

The synthesis of indazoles, which includes “tert-butyl 5-amino-3-iodo-1H-indazole-1-carboxylate”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “tert-butyl 5-amino-3-iodo-1H-indazole-1-carboxylate” can be represented by the InChI code 1S/C12H13IN2O2/c1-12(2,3)17-11(16)15-9-7-5-4-6-8(9)10(13)14-15/h4-7H,1-3H3 .


Chemical Reactions Analysis

The chemical reactions involving indazoles have been studied extensively. These reactions include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Physical And Chemical Properties Analysis

“tert-butyl 5-amino-3-iodo-1H-indazole-1-carboxylate” is a solid substance . It has a molecular weight of 344.15 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

The synthesis of indazole derivatives has been a focus of many research studies. For example, one method involves the reaction of a compound with DMAP in dichloromethane . The reaction mixture is cooled and then slowly warmed to room temperature and stirred for a certain period .

The synthesis of indazole derivatives has been a focus of many research studies. For example, one method involves the reaction of a compound with DMAP in dichloromethane . The reaction mixture is cooled and then slowly warmed to room temperature and stirred for a certain period .

The synthesis of indazole derivatives has been a focus of many research studies. For example, one method involves the reaction of a compound with DMAP in dichloromethane . The reaction mixture is cooled and then slowly warmed to room temperature and stirred for a certain period .

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and avoiding contact with skin and eyes .

properties

IUPAC Name

tert-butyl 5-amino-3-iodoindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14IN3O2/c1-12(2,3)18-11(17)16-9-5-4-7(14)6-8(9)10(13)15-16/h4-6H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBVCIKDXNGRLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)N)C(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 5-amino-3-iodo-1H-indazole-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 5-amino-3-iodo-1H-indazole-1-carboxylate
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Reactant of Route 6
tert-butyl 5-amino-3-iodo-1H-indazole-1-carboxylate

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